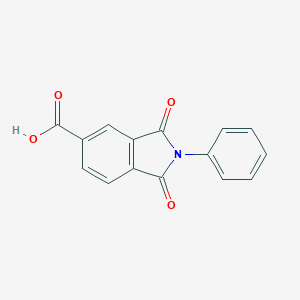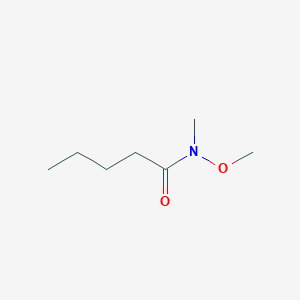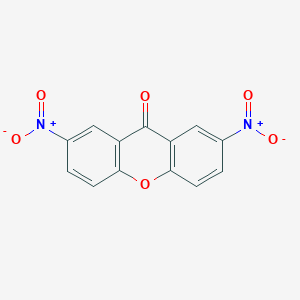![molecular formula C20H20N2O6 B187316 Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate CAS No. 3551-77-7](/img/structure/B187316.png)
Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate is a chemical compound that belongs to the class of benzoic acid esters. It is also known as ethyl N-(4-carboxyphenyl)-N-(ethoxycarbonyl)glycinate. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and material science.
Wirkmechanismus
The mechanism of action of Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate is not fully understood. However, it is believed to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also inhibits the activity of COX-2 and PLA2, which are involved in the production of prostaglandins and leukotrienes, which are mediators of inflammation. Additionally, Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate in lab experiments is its ability to inhibit the activity of enzymes involved in the inflammatory response. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis. However, one of the limitations of using Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate is its low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate. One potential direction is to investigate its potential use as a drug delivery system. Another direction is to study its potential applications in material science, such as its use in the development of new polymers. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate and its potential applications in medicine and pharmacology.
Conclusion:
In conclusion, Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to inhibit the activity of enzymes involved in the inflammatory response makes it a potential candidate for the treatment of inflammatory diseases. Further research is needed to fully understand its mechanism of action and its potential applications in medicine, pharmacology, and material science.
Synthesemethoden
Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate can be synthesized by the reaction of ethyl N-(4-carboxyphenyl)glycinate with ethyl chloroformate and triethylamine. The reaction takes place in the presence of a solvent such as dichloromethane or chloroform. The product is obtained by purification using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate has been extensively studied for its potential applications in medicine and pharmacology. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been investigated for its potential use as a drug delivery system due to its ability to penetrate cell membranes.
Eigenschaften
CAS-Nummer |
3551-77-7 |
|---|---|
Produktname |
Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate |
Molekularformel |
C20H20N2O6 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate |
InChI |
InChI=1S/C20H20N2O6/c1-3-27-19(25)13-5-9-15(10-6-13)21-17(23)18(24)22-16-11-7-14(8-12-16)20(26)28-4-2/h5-12H,3-4H2,1-2H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
LFEZTSMGXQEDPU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OCC |
Andere CAS-Nummern |
3551-77-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187236.png)
![5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187238.png)


![Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester](/img/structure/B187244.png)

![2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole](/img/structure/B187247.png)

![5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187250.png)


